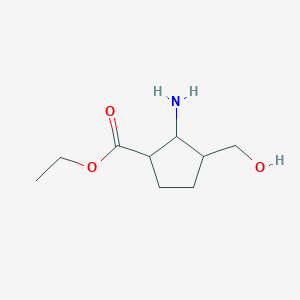

Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate

Description

Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate is a cyclopentane-based ester derivative featuring both amino (-NH₂) and hydroxymethyl (-CH₂OH) substituents. These compounds are typically synthesized via multistep routes involving esterification, oxidation, and amination, as seen in cyclopentane derivatives .

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

ethyl 2-amino-3-(hydroxymethyl)cyclopentane-1-carboxylate |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)7-4-3-6(5-11)8(7)10/h6-8,11H,2-5,10H2,1H3 |

InChI Key |

LSFRBWAHIQCWED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(C1N)CO |

Origin of Product |

United States |

Preparation Methods

Isoxazoline-Fused β-Aminocyclopentanecarboxylate Route

A well-documented synthetic strategy involves the regio- and stereoselective formation of isoxazoline-fused β-aminocyclopentanecarboxylate intermediates, which are subsequently reduced to yield the target compound.

Step 1: Dipolar Cycloaddition

The starting material, cis-ethyl 2-aminocyclopent-3-enecarboxylate, undergoes 1,3-dipolar cycloaddition with nitrile oxide generated in situ using Boc anhydride, triethylamine, and DMAP. This reaction yields isoxazoline-fused amino ester regio- and stereoisomers.Step 2: Reductive Ring Cleavage

The isoxazoline ring is reductively cleaved using ammonium formate and palladium on carbon catalyst under reflux in ethanol for 24 hours. This step converts the fused isoxazoline intermediate into highly functionalized β-aminocyclopentanecarboxylate derivatives, including ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc2O, Et3N, DMAP, nitrile oxide generation in EtOH | Isoxazoline-fused β-aminocyclopentanecarboxylate | High | Regio- and stereoselective cycloaddition |

| 2 | HCOONH4, Pd/C, reflux in EtOH, 24 h | This compound | Moderate to High | Purified by silica gel chromatography |

- Analytical Data : The products are characterized by NMR (1H and 13C), IR, and mass spectrometry to confirm the structure and stereochemistry.

Reduction of Isoxazoline Precursors Using Sodium Borohydride

An alternative reduction method uses sodium borohydride in refluxing ethanol to reduce the isoxazoline-fused β-aminocyclopentanecarboxylate to the hydroxymethyl derivative.

Conditions :

Sodium borohydride (3 equivalents) is added to a solution of the isoxazoline intermediate in dry ethanol and refluxed for 16 hours. The reaction is quenched with water, extracted, and purified by column chromatography.Outcome :

This method yields the target compound with good purity and yield, providing a straightforward reduction approach.

Direct Esterification and Functionalization from 1-Aminocyclopentanecarboxylic Acid

A classical approach involves esterification of 1-aminocyclopentanecarboxylic acid followed by functionalization at the 3-position:

Step 1: Esterification

Refluxing 1-aminocyclopentanecarboxylic acid with acetyl chloride in methanol produces methyl 1-aminocyclopentanecarboxylate hydrochloride.Step 2: Functional Group Introduction

Subsequent reaction with benzoylisothiocyanate and base introduces thioureido substituents, which upon hydrolysis and further modification can yield hydroxymethyl groups at the 3-position.Notes :

This route is more complex and involves multiple steps with intermediate purification but offers an alternative synthetic approach.

Cyclopentadiene Functionalization and Hydroxylation

Another synthetic pathway involves regioselective functionalization of cyclopentadiene derivatives:

Step 1: Reaction with Benzyl Chloromethyl Ether

Cyclopentadiene reacts with benzyl chloromethyl ether in the presence of sodium or sodium cyclopentadienide and chiral catalysts to yield benzyloxymethyl-substituted cyclopentenols.Step 2: Hydroxylation

Hydroxylation using hydrogen peroxide and sodium hydroxide converts the intermediate to hydroxymethyl derivatives on the cyclopentane ring.Relevance :

This method provides stereoselective access to hydroxymethylated cyclopentane derivatives, which can be further transformed into ethyl esters.

Comparative Summary Table of Preparation Methods

Research Results and Analytical Data

Yields and Purity :

The isoxazoline-fused intermediate method consistently delivers yields above 80%, with purity confirmed by chromatographic and spectroscopic methods.Spectroscopic Characterization :

- NMR : 1H NMR shows characteristic signals for amino protons, hydroxymethyl methylene protons (~3.3–3.6 ppm), and ethyl ester groups.

- IR : Presence of NH2 stretching (~3300 cm⁻¹), OH stretching (~3400 cm⁻¹), and ester carbonyl (~1735 cm⁻¹) bands.

- Mass Spectrometry : Molecular ion peaks consistent with C9H17NO3 (M+H)+.

Melting Points : Reported melting points vary depending on stereochemistry and purity but generally fall within 170–175 °C for crystalline forms.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, amines, and substituted amino compounds.

Scientific Research Applications

Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences among related cyclopentanecarboxylate esters:

*Estimated based on structural analogs.

Physical and Chemical Properties

- Ethyl 2-ethyl-4-(hydroxymethyl)cyclopentanecarboxylate :

- Ethyl 2-oxocyclopentanecarboxylate :

Key Research Findings

- Stereochemical Control : Cyclopentane derivatives often exhibit cis/trans isomerism, as seen in dimethylcyclopentane analogs (), which impacts their reactivity and biological activity .

- Functional Group Interconversion : Hydroxymethyl groups are versatile for further functionalization (e.g., oxidation to aldehydes, amination to amines), enabling modular synthesis .

- Comparative Stability : Ethyl esters (e.g., Ethyl 2-oxocyclopentanecarboxylate) are more hydrolytically stable than methyl esters, favoring industrial applications .

Biological Activity

Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate, a cyclic amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

This compound is characterized by:

- A cyclopentane ring .

- An amino group at the second position.

- A hydroxymethyl substituent at the third position.

- An ethyl ester functionality linked to a carboxylic acid group.

These features contribute to its reactivity and potential interactions with biological systems, particularly in neurotransmission and metabolic processes.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Neurotransmission Modulation : Preliminary studies suggest potential interactions with neurotransmitter receptors, influencing pathways related to neurotransmission.

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic processes, although specific enzyme targets remain to be fully elucidated.

- Potential Therapeutic Applications : Its unique structure suggests applications in treating neurological disorders and possibly other conditions due to its ability to modulate biochemical pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds regarding their structural features and biological activities:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 5-(but-3-enyl)thiophene-2-carboxylate | Structure | Contains a thiophene ring | Antimicrobial activity |

| Ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate | Structure | Tertiary amine and hydroxyl group | Potential neuroprotective effects |

| Ethyl (6S)-5-[2-(2-amino-4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[5,4-b][1,4]thiazin-6-yl)ethyl] thiophene-2-carboxylate | Structure | Contains a thiazine ring | Anticancer properties |

| This compound | Structure | Cyclopentane core with amino and hydroxymethyl functionalities | Potential applications in neurological disorders |

This comparison highlights the distinctiveness of this compound due to its cyclopentane core and the combination of functionalities that may confer unique biological properties not found in other compounds.

Neuroprotective Effects

A study investigating the neuroprotective effects of similar cyclic amino acid derivatives found that compounds with structural similarities to this compound exhibited significant neuroprotective properties in vitro. These studies suggest potential for further exploration into this compound's ability to protect neuronal cells from oxidative stress and apoptosis.

Enzyme Inhibition Studies

Research has indicated that derivatives of cyclopentane carboxylic acids can inhibit key metabolic enzymes such as fatty acid synthase (FAS), which plays a crucial role in lipid metabolism. This compound's structural features may allow it to function similarly, warranting further investigation into its inhibitory effects on FAS and other metabolic enzymes .

Q & A

Basic Research Questions

Q. How can the stereochemistry of Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate be confirmed experimentally?

- Methodological Answer : Stereochemical confirmation requires a combination of NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography for absolute configuration determination. For example, in related cyclopentane derivatives, -NMR coupling constants and splitting patterns (e.g., δ 4.21–3.48 ppm for axial/equatorial protons) provide insights into ring conformation and substituent orientation . Chiral HPLC or polarimetry can further validate enantiomeric purity .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : Key methods include:

- Esterification of cyclopentanecarboxylic acid derivatives with ethanol under acid catalysis.

- Reductive amination of ketone intermediates (e.g., using NaBH or catalytic hydrogenation) to introduce the hydroxymethyl and amino groups .

- Protection/deprotection strategies for functional groups (e.g., tert-butoxycarbonyl [Boc] for amines) to avoid side reactions during synthesis .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- LC-MS for molecular weight confirmation and impurity profiling.

- FT-IR to identify functional groups (e.g., ester C=O stretch at ~1740 cm, hydroxyl O-H at ~3400 cm).

- High-resolution mass spectrometry (HRMS) for exact mass determination .

Advanced Research Questions

Q. How does the cyclopentane ring’s conformation influence the compound’s bioactivity?

- Methodological Answer : The ring’s puckering (e.g., envelope or twist conformations) alters spatial accessibility of functional groups. Computational methods (e.g., density functional theory [DFT] ) predict dominant conformers, while molecular docking studies correlate these with receptor-binding affinities. For example, (1R,2R)-stereochemistry in similar cyclopentane derivatives enhances binding to neurotransmitter receptors due to optimal hydrogen-bonding geometry .

Q. What strategies address low yields in enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral catalysts : Use of asymmetric catalysts (e.g., Jacobsen’s salen complexes) for kinetic resolution during amination .

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) to minimize racemization .

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., enzymes) with chiral auxiliaries to improve enantiomeric excess (ee) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Structural analogs comparison : Analyze differences in substituents (e.g., phenylethyl vs. hydroxymethyl groups) that alter receptor interactions .

- Standardized assays : Replicate studies under controlled conditions (e.g., pH, cell lines, receptor isoforms) to isolate variables.

- Meta-analysis : Use statistical tools (e.g., hierarchical clustering) to identify trends across datasets .

Q. What computational tools predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

- ADMET prediction software : Tools like SwissADME or ADMETLab estimate metabolic pathways (e.g., cytochrome P450 interactions) and toxicity thresholds.

- Molecular dynamics simulations : Model interactions with metabolic enzymes (e.g., esterase cleavage of the ethyl group) .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of the hydroxymethyl group in modulating enzyme inhibition (e.g., kinase assays) .

- In vivo pharmacokinetics : Develop radiolabeled analogs for biodistribution studies .

- Structure-activity relationships (SAR) : Synthesize derivatives with varied substituents (e.g., halogenated analogs) to map pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.